Z-VRPR-FMK (trifluoroacetate salt)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

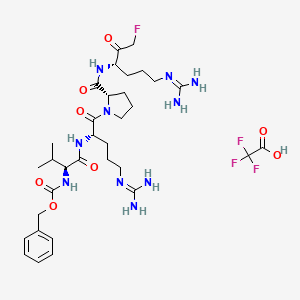

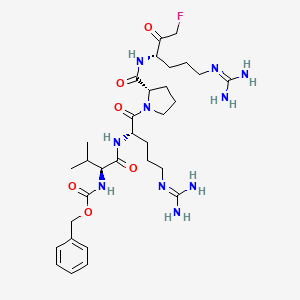

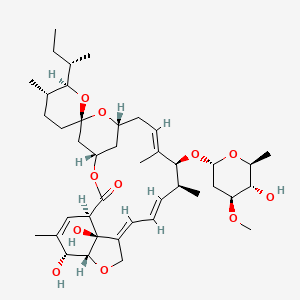

Z-VRPR-FMK (trifluoroacetate salt) is a selective, irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is known for its ability to target BCL10 and reduce NF-κB activation in lymphocytes, making it a valuable tool in the study of immune responses and related diseases .

准备方法

The synthesis of Z-VRPR-FMK (trifluoroacetate salt) involves several steps, typically starting with the preparation of the peptide sequence Z-Val-Arg-Pro-DL-Arg. This sequence is then modified to include a fluoromethyl ketone (FMK) group, which is crucial for its inhibitory activity. The final product is obtained as a trifluoroacetate salt to enhance its stability and solubility . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of this compound.

化学反应分析

Z-VRPR-FMK (trifluoroacetate salt) primarily undergoes reactions related to its role as an inhibitor. It forms covalent bonds with the active site of MALT1, leading to irreversible inhibition. This compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its reaction with MALT1 is a covalently modified enzyme, which is rendered inactive .

科学研究应用

Z-VRPR-FMK (trifluoroacetate salt) has a wide range of applications in scientific research. It is extensively used in cell biology and pharmacological studies to investigate apoptosis mechanisms and screen for potential therapeutic agents targeting caspase-3. Additionally, it is employed to explore pathways involved in cell death regulation and immune responses. This compound is particularly valuable in the study of diseases such as lymphomas, where MALT1 plays a critical role .

作用机制

The mechanism of action of Z-VRPR-FMK (trifluoroacetate salt) involves the selective, irreversible inhibition of MALT1. By targeting the active site of MALT1, this compound prevents the cleavage of substrates such as BCL10, TNFAIP3, and CYLD. This inhibition leads to a reduction in NF-κB activation, which is a key pathway in immune responses and inflammation . The molecular targets and pathways involved in its action make it a potent tool for studying immune regulation and related diseases.

相似化合物的比较

Z-VRPR-FMK (trifluoroacetate salt) is unique in its selective inhibition of MALT1. Similar compounds include other MALT1 inhibitors such as MI-2 and MI-2 analogs, which also target the same enzyme but may differ in their selectivity and potency. Z-VRPR-FMK stands out due to its irreversible binding and high specificity for MALT1, making it a preferred choice for detailed mechanistic studies .

属性

分子式 |

C33H50F4N10O8 |

|---|---|

分子量 |

790.8 g/mol |

IUPAC 名称 |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21-,22-,23-,25-;/m0./s1 |

InChI 键 |

WIPHXOQUHDJLCU-WCFRTMNKSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

规范 SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)

![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)

![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)

![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)

![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)